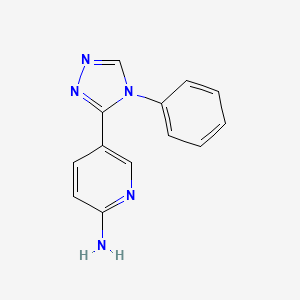
5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
説明
“5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine” is a compound with the molecular formula C13H11N5. It has a molecular weight of 237.26 . This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides . The required 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides can be obtained by reaction of the appropriate carboxylic acid hydrazides with (aryl)isothiocyanates .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using single-crystal X-ray diffraction . The crystal structure of a similar compound, 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile, has been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the successful incorporation of a redox active linker, tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine (TTPA), into Mn(II)/Cu(II) based coordination frameworks has been reported .科学的研究の応用
Antimicrobial Activities
The compound and its derivatives have been extensively studied for their antimicrobial properties. Bayrak et al. (2009) synthesized various derivatives, including 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, which were evaluated for antimicrobial activities. The study revealed that most compounds exhibited good to moderate activity, indicating their potential use in developing new antimicrobial agents (Bayrak et al., 2009).
Pharmacological Potential
Some derivatives of the compound have shown potential for pharmacological action on the central nervous system. Pitucha et al. (2004) synthesized new derivatives and suggested that these compounds might exhibit significant pharmacological effects, especially concerning the central nervous system (Pitucha et al., 2004).
Antibacterial Applications
Hu et al. (2005) synthesized novel compounds integrating the pyridyl triazole ring and evaluated their antibacterial activity. The study found that most of these novel compounds demonstrated good antibacterial activity, suggesting the structural importance of oxadiazoles and pyridyl triazole rings in developing antibacterial agents (Hu et al., 2005).
Rh(III) Complexes for Absorption and Emission Properties
Burke et al. (2004) prepared Rh(III) mixed ligand polypyridine type complexes using pyridyl triazole ligands. These complexes were studied for their absorption and emission properties, indicating their potential in photochemical and photophysical applications (Burke et al., 2004).
Anticancer Evaluation
Abdo and Kamel (2015) synthesized a series of derivatives and evaluated them for in vitro anticancer activity. The study revealed that many of these compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Abdo & Kamel, 2015).
作用機序
Target of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit comprehensive bioactivities, including antibacterial, antifungal, and antimicrobial effects .
Mode of Action
Triazoles, structurally similar to imidazoles, are known to act by inhibiting the enzyme lanosterol 14α-demethylase involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes . This inhibition disrupts cell membrane synthesis, leading to fungal cell death .
Biochemical Pathways
Similar triazole derivatives are known to interfere with the ergosterol biosynthesis pathway in fungi, leading to disruption of the fungal cell membrane and cell death .
Result of Action
Similar triazole derivatives have been reported to exhibit antimicrobial activity, potentially through the disruption of cell membrane synthesis in fungi .
生化学分析
Biochemical Properties
5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to bind to enzymes involved in metabolic pathways, potentially inhibiting or activating their functions . For instance, it can interact with cytochrome P450 enzymes, which are essential for drug metabolism. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex and modulate the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis, thereby influencing cell survival and death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can lead to enzyme inhibition or activation, depending on the target. For example, the compound can inhibit the activity of topoisomerase, an enzyme involved in DNA replication, thereby preventing cell proliferation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and safety . In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, but it may degrade in the presence of certain enzymes or under extreme pH conditions . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can affect its intracellular concentration and distribution . Additionally, binding proteins in the blood can influence the compound’s distribution to various tissues, impacting its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications can direct the compound to these compartments, where it can exert its effects on cellular processes . For example, localization to the nucleus allows the compound to interact with DNA and transcription factors, influencing gene expression .
特性
IUPAC Name |
5-(4-phenyl-1,2,4-triazol-3-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-12-7-6-10(8-15-12)13-17-16-9-18(13)11-4-2-1-3-5-11/h1-9H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUGXHSDZUNYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2C3=CN=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423033-83-3 | |
| Record name | 5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


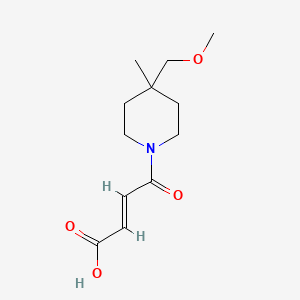

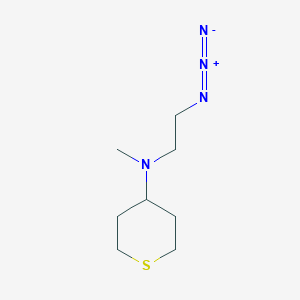

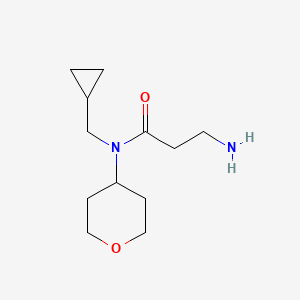
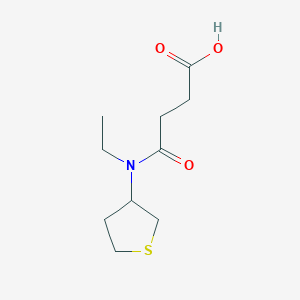



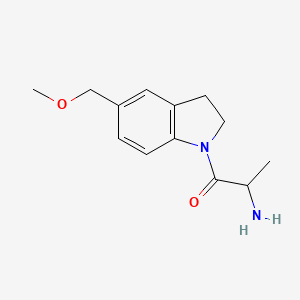
![6-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491509.png)
![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491510.png)
![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1491512.png)

